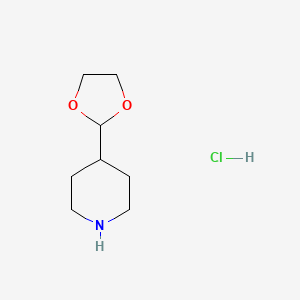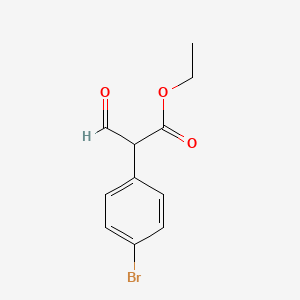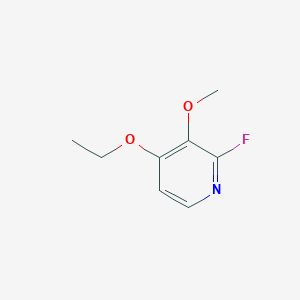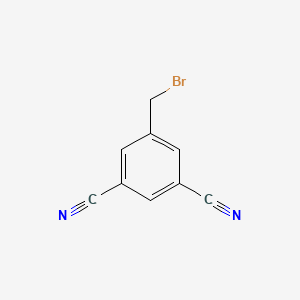
5-Bromomethyl-isophthalonitrile
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-(Bromomethyl)-1,3-benzenedicarbonitrile is an organic compound with the molecular formula C9H5BrN2 It is a derivative of benzenedicarbonitrile, where a bromomethyl group is attached to the benzene ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-(Bromomethyl)-1,3-benzenedicarbonitrile typically involves the bromination of 1,3-benzenedicarbonitrile. One common method is the reaction of 1,3-benzenedicarbonitrile with N-bromosuccinimide (NBS) in the presence of a radical initiator such as benzoyl peroxide. The reaction is usually carried out in an inert solvent like carbon tetrachloride at elevated temperatures .
Industrial Production Methods
Industrial production methods for 5-(Bromomethyl)-1,3-benzenedicarbonitrile are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the product.
化学反応の分析
Types of Reactions
5-(Bromomethyl)-1,3-benzenedicarbonitrile undergoes several types of chemical reactions, including:
Nucleophilic Substitution: The bromomethyl group can be substituted by various nucleophiles, such as amines, thiols, and alkoxides.
Oxidation: The compound can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: Reduction reactions can convert the nitrile groups to amines.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium azide, potassium thiocyanate, and sodium methoxide. These reactions are typically carried out in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or hydrogen gas in the presence of a catalyst (e.g., palladium on carbon) are employed.
Major Products Formed
Nucleophilic Substitution: Products include azides, thiocyanates, and ethers.
Oxidation: Products include aldehydes and carboxylic acids.
Reduction: Products include primary amines.
科学的研究の応用
5-(Bromomethyl)-1,3-benzenedicarbonitrile has several scientific research applications:
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Materials Science: The compound is used in the preparation of polymers and other materials with specific properties.
Medicinal Chemistry: It is investigated for its potential use in the development of pharmaceuticals and bioactive compounds.
Chemical Biology: The compound is used in the study of biological pathways and mechanisms.
作用機序
The mechanism of action of 5-(Bromomethyl)-1,3-benzenedicarbonitrile depends on the specific application and reaction it undergoes. In nucleophilic substitution reactions, the bromomethyl group acts as a leaving group, allowing the nucleophile to attack the carbon atom. In oxidation and reduction reactions, the nitrile groups are the primary sites of chemical transformation.
類似化合物との比較
Similar Compounds
1,3-Benzenedicarbonitrile: Lacks the bromomethyl group and has different reactivity.
5-(Chloromethyl)-1,3-benzenedicarbonitrile: Similar structure but with a chloromethyl group instead of a bromomethyl group.
5-(Hydroxymethyl)-1,3-benzenedicarbonitrile: Contains a hydroxymethyl group, leading to different chemical properties.
Uniqueness
5-(Bromomethyl)-1,3-benzenedicarbonitrile is unique due to the presence of the bromomethyl group, which imparts distinct reactivity and allows for specific types of chemical transformations that are not possible with other similar compounds.
特性
CAS番号 |
124289-25-4 |
|---|---|
分子式 |
C9H5BrN2 |
分子量 |
221.05 g/mol |
IUPAC名 |
5-(bromomethyl)benzene-1,3-dicarbonitrile |
InChI |
InChI=1S/C9H5BrN2/c10-4-7-1-8(5-11)3-9(2-7)6-12/h1-3H,4H2 |
InChIキー |
WQHQCMNEJVAMGY-UHFFFAOYSA-N |
正規SMILES |
C1=C(C=C(C=C1C#N)C#N)CBr |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


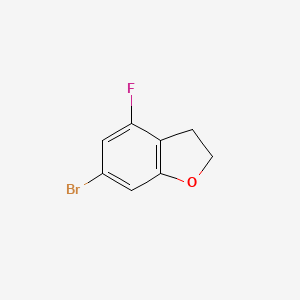

![Tert-butyl 9-methyl-1-oxa-4,9-diazaspiro[5.5]undecane-4-carboxylate](/img/structure/B13917952.png)
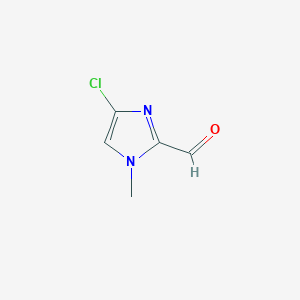
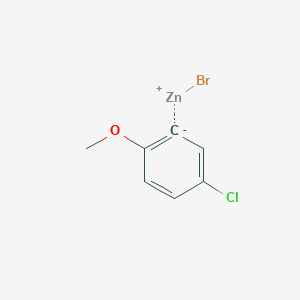
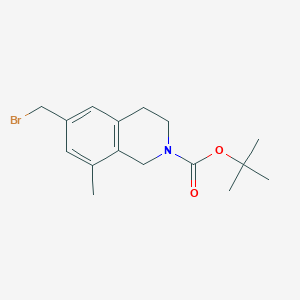

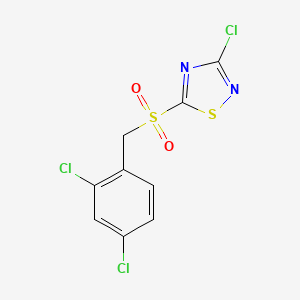
![tert-Butyl 5-(hydroxymethyl)-2,6-diazaspiro[3.4]octane-2-carboxylate](/img/structure/B13917977.png)

